

Physicochemical Properties of 6-Bromo-4-chloroquinazoline: An In-depth Technical Guide

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Compound of Interest

Compound Name: **6-Bromo-4-chloroquinazoline**

Cat. No.: **B1286153**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-chloroquinazoline is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various biologically active molecules, most notably as a precursor to potent kinase inhibitors. Understanding its physicochemical properties is paramount for its effective utilization in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **6-Bromo-4-chloroquinazoline**, detailed experimental protocols for their determination, and a visualization of its role in the context of inhibiting critical cellular signaling pathways.

Core Physicochemical Properties

The fundamental physicochemical properties of **6-Bromo-4-chloroquinazoline** are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	C ₈ H ₄ BrCIN ₂	--INVALID-LINK--, --INVALID-LINK--[1]
Molecular Weight	243.49 g/mol	--INVALID-LINK--, --INVALID-LINK--[1]
Melting Point	281-287 °C	--INVALID-LINK--[2]
Boiling Point	339.7 °C at 760 mmHg	--INVALID-LINK--[2]
Physical Form	Solid	--INVALID-LINK--[3]
Computed LogP	3.0457 - 3.2	--INVALID-LINK--, --INVALID-LINK--[1][4]
Topological Polar Surface Area (TPSA)	25.78 Å ²	--INVALID-LINK--
Hydrogen Bond Acceptors	2	--INVALID-LINK--
Hydrogen Bond Donors	0	--INVALID-LINK--
Storage Conditions	-20°C, sealed storage, away from moisture	--INVALID-LINK--

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of solid organic compounds like **6-Bromo-4-chloroquinazoline** are provided below.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity, while a broad and depressed melting range suggests the presence of impurities.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)

- Capillary tubes (sealed at one end)
- Thermometer
- Spatula
- Mortar and pestle (optional)

Procedure:

- Ensure the **6-Bromo-4-chloroquinazoline** sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.[5]
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[6]
- Place the packed capillary tube into the heating block of the melting point apparatus.[6]
- Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (281-287 °C).
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[6]
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).[6]
- For accuracy, repeat the determination at least twice and average the results.

Boiling Point Determination

Given the high boiling point of **6-Bromo-4-chloroquinazoline**, this determination requires a suitable high-temperature apparatus. The capillary method is a common technique for determining the boiling point of small quantities of a liquid or a high-boiling solid.

Apparatus:

- Heating block or oil bath
- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Stand and clamp

Procedure:

- Place a small amount of the **6-Bromo-4-chloroquinazoline** sample into the small test tube.
- Gently heat the sample until it melts.
- Invert a capillary tube (sealed end up) and place it into the molten sample in the test tube.[\[7\]](#)
- Attach the test tube to a thermometer and suspend the assembly in a heating bath.
- Heat the bath gradually. As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles.
- Continue heating until a steady stream of bubbles emerges from the capillary tube.
- Turn off the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[\[8\]](#) Record this temperature.

Solubility Determination

Solubility is a key parameter influencing a compound's bioavailability and formulation. A qualitative assessment can be performed in various solvents.

Apparatus:

- Small test tubes

- Vortex mixer or shaker
- Spatula
- A range of solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane (DCM))

Procedure:

- Place a small, accurately weighed amount (e.g., 1-5 mg) of **6-Bromo-4-chloroquinazoline** into a test tube.
- Add a measured volume (e.g., 0.5 mL) of the chosen solvent to the test tube.
- Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).^[9]
- Visually inspect the solution for any undissolved solid.
- If the solid has dissolved, the compound is considered soluble under these conditions. If not, it is classified as insoluble or sparingly soluble.
- This process can be repeated with different solvents to create a solubility profile.^{[9][10]}

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration and UV-Vis spectrophotometry are common methods for pKa determination.

Method: Potentiometric Titration

Apparatus:

- pH meter with a calibrated electrode
- Burette

- Stir plate and stir bar
- Beaker
- Solutions of known concentration of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)
- Co-solvent if the compound is not sufficiently water-soluble (e.g., methanol or DMSO)

Procedure:

- Dissolve a precise amount of **6-Bromo-4-chloroquinazoline** in a suitable solvent system (e.g., water with a co-solvent).
- Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.
- Slowly titrate the solution with a standardized solution of a strong acid or base, recording the pH after each addition of the titrant.
- Plot the pH versus the volume of titrant added.
- The pKa is the pH at the half-equivalence point of the titration curve.[\[11\]](#)

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical factor in its ability to cross biological membranes. The shake-flask method is the traditional approach, while HPLC-based methods are faster.

Method: Shake-Flask Method

Apparatus:

- Separatory funnel or vials
- Shaker
- UV-Vis spectrophotometer or HPLC
- 1-Octanol and phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4)

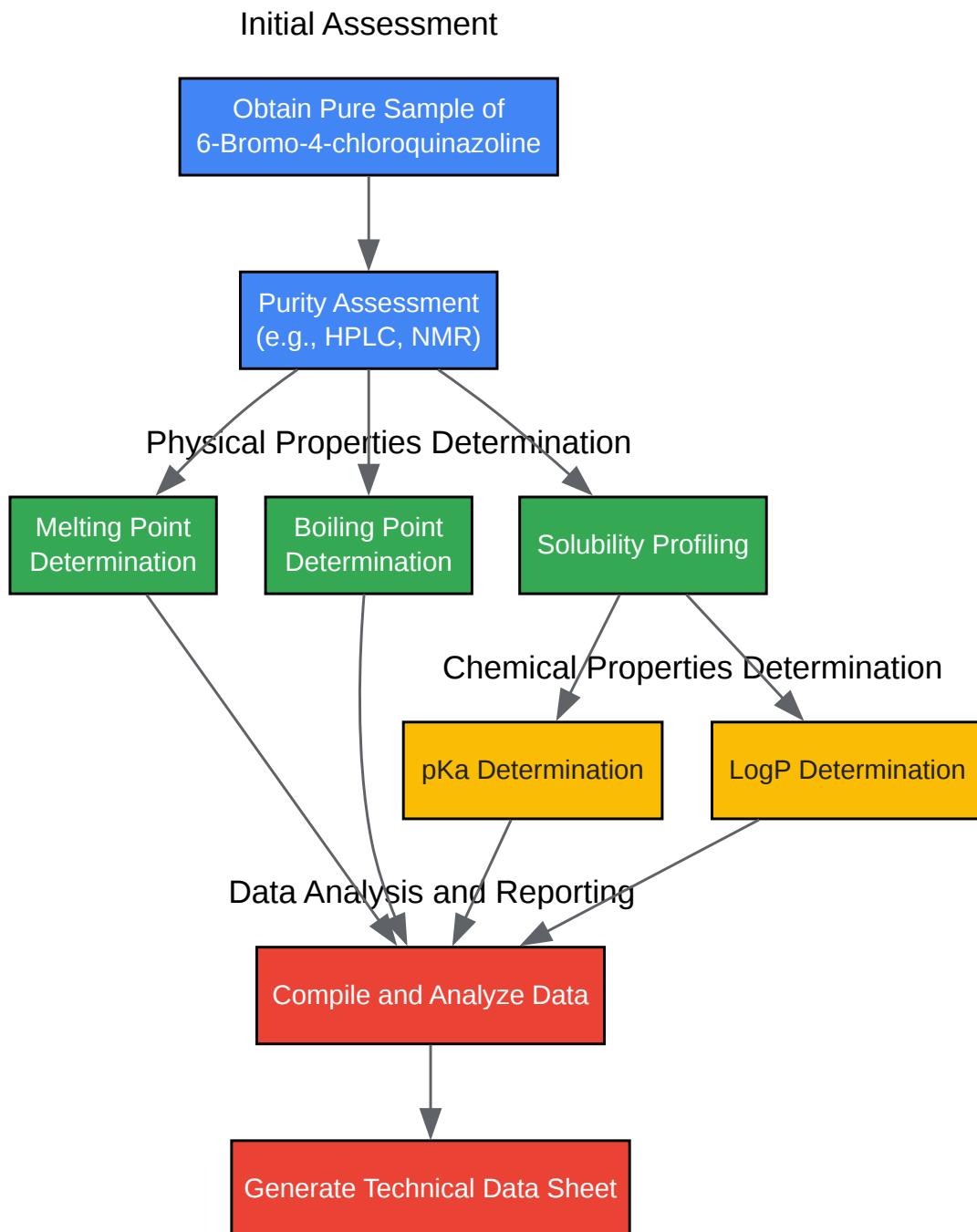
Procedure:

- Pre-saturate the 1-octanol with PBS and the PBS with 1-octanol.
- Prepare a stock solution of **6-Bromo-4-chloroquinazoline** in the pre-saturated PBS.
- Add a known volume of the stock solution and an equal volume of pre-saturated 1-octanol to a separatory funnel or vial.
- Shake the mixture for a set period to allow for partitioning between the two phases.
- Allow the layers to separate completely.
- Carefully collect samples from both the aqueous and the 1-octanol layers.
- Determine the concentration of the compound in each layer using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.
- The partition coefficient (P) is calculated as the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[\[12\]](#)

Visualization of Experimental Workflows and Biological Context

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a solid chemical compound like **6-Bromo-4-chloroquinazoline**.

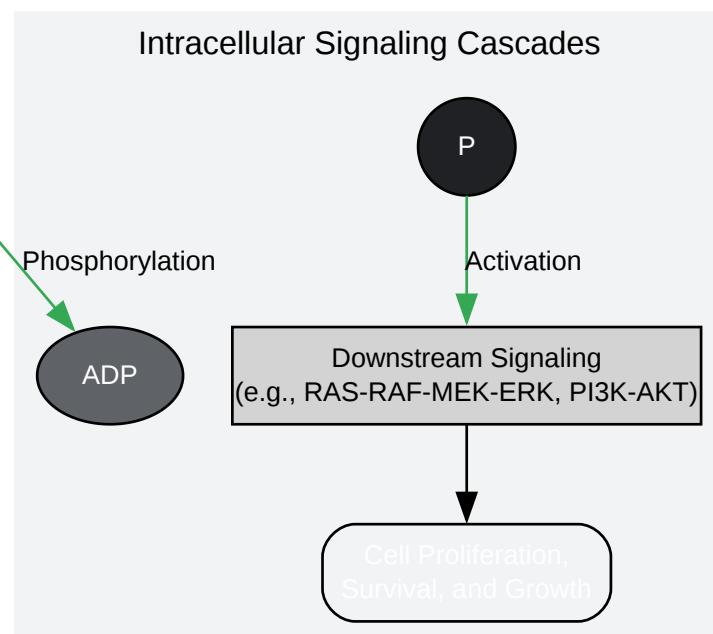
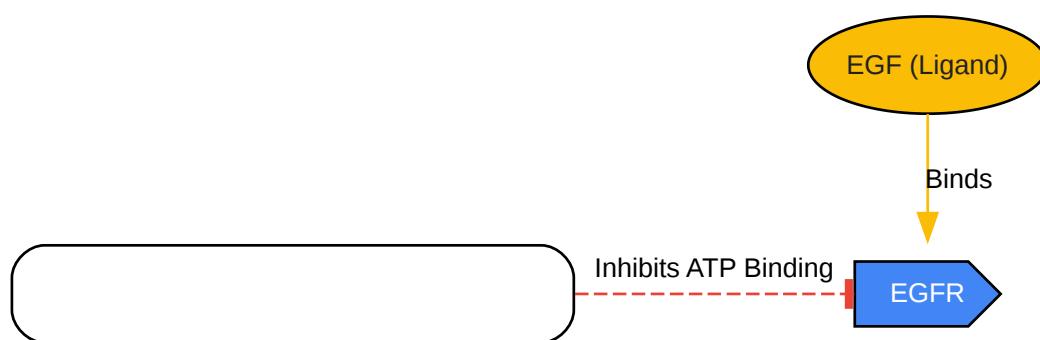


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A generalized workflow for the physicochemical characterization of a chemical compound.

Biological Context: Inhibition of EGFR Signaling Pathway

6-Bromo-4-chloroquinazoline serves as a crucial building block for the synthesis of 4-anilinoquinazoline derivatives, which are a well-established class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[13][14] These inhibitors are pivotal in cancer therapy. The diagram below illustrates the mechanism of action of these derivatives in the EGFR signaling pathway.



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Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.

Conclusion

The physicochemical properties of **6-Bromo-4-chloroquinazoline** define its handling, reactivity, and potential as a scaffold in drug discovery. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this and similar compounds. Furthermore, understanding its role as a precursor to potent EGFR inhibitors highlights its significance in the development of targeted cancer therapies. This comprehensive guide serves as a valuable resource for researchers and scientists engaged in the synthesis and application of novel therapeutic agents.

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